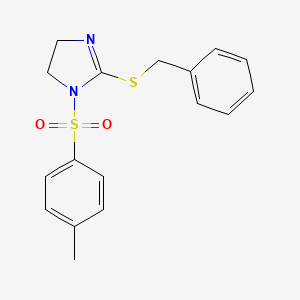
2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole, also known as BSI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a member of the imidazole family, which is known for its diverse biological activities. BSI has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.
Mécanisme D'action
The mechanism of action of 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. The binding of 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole to the enzyme is mediated by the sulfur atom in the benzylsulfanyl group, which forms a covalent bond with the zinc ion in the active site of the enzyme. The binding of 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole to the enzyme is highly specific, which makes it a promising candidate for the development of selective inhibitors.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole are dependent on the enzyme that is being inhibited. The inhibition of carbonic anhydrase by 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole results in the reduction of the production of bicarbonate ions, which are essential for the regulation of acid-base balance in the body. The inhibition of acetylcholinesterase and butyrylcholinesterase by 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole results in the accumulation of acetylcholine in the synapse, which leads to the enhancement of cholinergic neurotransmission. The biochemical and physiological effects of 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole have been extensively studied, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole in lab experiments include its high potency and selectivity, which makes it a valuable tool for the study of enzyme inhibition. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its handling and storage.
Orientations Futures
There are several future directions for the research on 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole. One direction is the development of selective inhibitors that target specific isoforms of carbonic anhydrase, which may have applications in the treatment of various diseases. Another direction is the investigation of the potential applications of 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole in the treatment of Alzheimer's disease, which is characterized by the accumulation of amyloid plaques in the brain. The inhibition of acetylcholinesterase and butyrylcholinesterase by 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole may have therapeutic potential in the treatment of this disease. Additionally, the development of new synthetic methods for the production of 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole may lead to the discovery of new analogs with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole involves the reaction of 4-methylbenzenesulfonyl chloride with benzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with imidazole in the presence of a catalyst such as palladium on carbon to yield 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole. The synthesis method has been optimized to improve the yield and purity of 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole, making it suitable for various research applications.
Applications De Recherche Scientifique
2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against carbonic anhydrase, which is a zinc-containing enzyme that plays a crucial role in the regulation of acid-base balance in the body. The inhibition of carbonic anhydrase has been shown to be effective in the treatment of glaucoma, epilepsy, and altitude sickness. 2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole has also been found to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes has been shown to be effective in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-14-7-9-16(10-8-14)23(20,21)19-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXUSJOBQDDUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

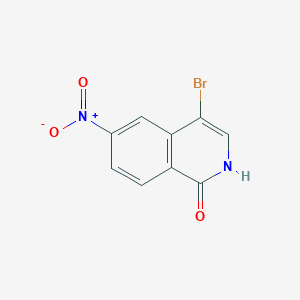
![4,6-Dimethyl-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2662804.png)

![2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2662806.png)

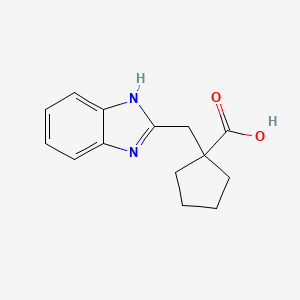

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide](/img/structure/B2662819.png)
![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)
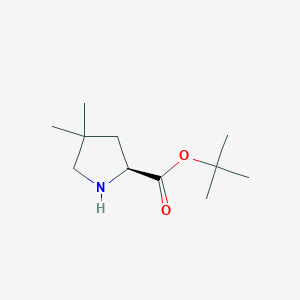
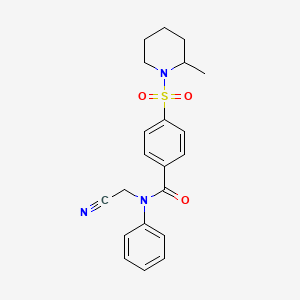
![[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile](/img/structure/B2662823.png)
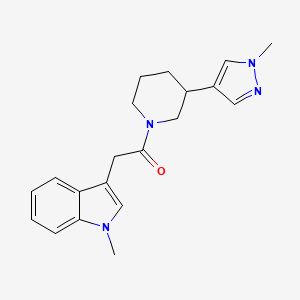
![N-(furan-2-ylmethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2662826.png)